1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with oxan-4-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield various substituted triazoles.
Scientific Research Applications
1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an antifungal, antibacterial, or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the oxan-4-yloxy methyl group.
5-(oxan-4-yloxy)methyl-1H-1,2,4-triazole: Lacks the methyl group on the triazole ring.
Uniqueness
1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole is unique due to the presence of both the methyl group on the triazole ring and the oxan-4-yloxy methyl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-methyl-5-(oxan-4-yloxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C9H15N3O2/c1-12-9(10-7-11-12)6-14-8-2-4-13-5-3-8/h7-8H,2-6H2,1H3 |
InChI Key |
UZBWWFGDOQHCEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)COC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.